Nimbolide

Description

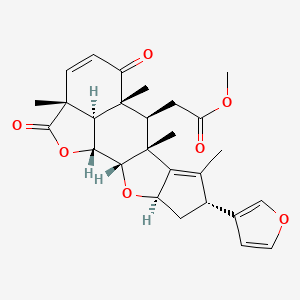

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15-,16-,17-,21-,22+,23-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIQWNPPBKFOPT-LSYMHUITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948894 | |

| Record name | Nimbolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25990-37-8 | |

| Record name | Nimbolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimbolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nimbolide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N993G4LGD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nimbolide: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a tetranortriterpenoid, is a prominent bioactive compound isolated from the neem tree (Azadirachta indica). It has garnered significant attention within the scientific community for its wide-ranging pharmacological activities, including potent anticancer, anti-inflammatory, and antimalarial properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. Additionally, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Source

The primary and most abundant natural source of this compound is the neem tree, Azadirachta indica, a member of the Meliaceae family native to the Indian subcontinent. Various parts of the tree contain this compound, with the highest concentrations typically found in the leaves and seeds . The bark has also been reported as a source.[1] Due to the abundance of neem trees in tropical and subtropical regions, this compound is a readily accessible and affordable natural product for research and development.[2]

Isolation and Purification Methodologies

The isolation of this compound from its natural source involves two key stages: extraction and purification. Several methods have been developed and optimized for these processes, each with its own set of advantages in terms of efficiency, yield, and purity.

Extraction Methods

2.1.1. Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound from powdered plant material. Acetone is a commonly used solvent in this process.

Experimental Protocol: Acetone-based Solvent Extraction

-

Maceration: Soak 600 g of dried neem leaf powder in 1800 mL of acetone for 3 days at room temperature.[3]

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate in vacuo at 40°C to obtain a dark green oily residue.[3]

-

Hexane Wash: Wash the dark green oil repeatedly with hot hexane (150 mL portions, 8-10 times) until the hexane wash becomes colorless. This step removes nonpolar impurities.[3]

-

Methanol Solubilization: Dissolve the washed residue completely in 150 mL of methanol.[3]

-

Refrigeration and Filtration: Keep the methanolic solution at 4°C for 24 hours to facilitate the precipitation of a dark green powder.[3] Filter the precipitate and wash it with cold methanol to yield a green powder.[3]

-

Final Wash: Wash the green powder with hexane (25 mL) and cold methanol (25 mL) to obtain a pale green powder.[3]

-

Crystallization: Crystallize the pale green powder using a 1:1 mixture of hexane and dichloromethane to obtain pure, white this compound powder.[3]

2.1.2. Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient extraction method that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process.

Experimental Protocol: Optimized Microwave-Assisted Extraction

-

Sample Preparation: Place 5.00 g of dried neem leaf powder in a microwave extraction vessel.[4]

-

Solvent Addition: Add the extraction solvent at a solid/liquid ratio of 1:16 g/mL.[4]

-

Microwave Irradiation: Subject the mixture to microwave irradiation under the following optimized conditions:

-

Filtration and Evaporation: After extraction, filter the solution and evaporate the solvent to dryness to obtain the crude extract.[4]

Purification Methods

Following extraction, the crude extract containing this compound needs to be purified to isolate the compound in a highly pure form.

2.2.1. Column Chromatography

Column chromatography is a widely used technique for purifying compounds from a mixture. For this compound purification, silica gel is commonly used as the stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a chromatography column with 60-120 mesh silica gel.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a mobile phase of hexane/ethyl acetate (1:1).

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing pure this compound.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

2.2.2. Preparative Thin-Layer Chromatography (PTLC)

PTLC is another effective method for the purification of this compound from the enriched extract.

Experimental Protocol: Preparative Thin-Layer Chromatography

-

Sample Application: Dissolve the crude extract obtained from MAE in dichloromethane and apply it as a band onto a silica gel PTLC plate.[4]

-

Development: Develop the plate in a chromatography chamber using a solvent system of ethyl acetate/hexane (4:6).[4]

-

Visualization and Isolation: After development, visualize the bands under UV light. Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate).

-

Solvent Evaporation: Evaporate the solvent to yield purified this compound.[4] This method can yield this compound with a purity of over 98%.[4]

Quantitative Data Summary

The yield and purity of this compound can vary significantly depending on the extraction and purification methods employed. The following table summarizes the quantitative data from the described protocols.

| Extraction Method | Purification Method | Starting Material | Yield | Purity | Reference |

| Solvent Extraction | Crystallization | 600 g Neem Leaf Powder | 1.4 g (0.23%) | High (not specified) | [3] |

| Microwave-Assisted | Preparative TLC | 5.00 g Neem Leaf Powder | 0.0336 g (0.67%) | >98% | [4] |

| Solvent Extraction | Column Chromatography | 450 g Neem Leaf Powder | 800 mg (0.18%) | High (not specified) | [5] |

| Microwave-Assisted | Not specified | 100 g A. indica Kernels | ~1 g (1%) | Not specified | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways that are often dysregulated in diseases like cancer.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and survival.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of both PI3K and Akt.[7][8] This inhibitory action contributes to its pro-apoptotic and anti-proliferative effects.

References

- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. This compound-based nanomedicine inhibits breast cancer stem-like cells by epigenetic reprogramming of DNMTs-SFRP1-Wnt/β-catenin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Nimbolide: A Technical Guide to its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant attention within the scientific community for its potent and diverse pharmacological activities, most notably its anticancer properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its isolation, characterization, and the key scientific milestones in its journey from a natural product to a promising therapeutic lead. The document includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties, and a visual representation of its known mechanisms of action through key signaling pathways.

Discovery and Historical Background

The journey of this compound's discovery is rooted in the traditional use of the neem tree in Ayurvedic medicine for various ailments. Scientific investigation into the chemical constituents of neem led to the isolation of a plethora of bioactive compounds, with this compound emerging as a particularly potent limonoid.

The first definitive isolation and structural elucidation of this compound was reported in 1967 by D. E. U. Ekong from a Nigerian sample of Azadirachta indica leaves.[1][2][3] The structure was determined using spectroscopic methods and confirmed by X-ray crystallography, revealing a complex tetranortriterpenoid skeleton.[4] This seminal work, published in Chemical Communications, laid the foundation for all subsequent research into the biological activities of this compound.[1][2][3]

Following its discovery, research on this compound was initially focused on its insect antifeedant properties, a common characteristic of neem-derived compounds. However, in the subsequent decades, a growing body of evidence began to highlight its significant cytotoxic and chemopreventive effects, shifting the research focus towards its potential as an anticancer agent. Numerous in vitro and in vivo studies have since demonstrated its efficacy against a wide range of cancer cell lines and tumor models.[4][5][6][7][8]

Physicochemical and Biological Properties

This compound is a white to off-white solid with the following physicochemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₀O₇ | [4] |

| Molecular Weight | 466.5 g/mol | [4] |

| Melting Point | 245-247 °C | [4] |

| Optical Rotation | [α]D +206° | [4] |

Biological Activity:

This compound exhibits a broad spectrum of biological activities, with its anticancer effects being the most extensively studied. The table below summarizes its in vitro cytotoxicity against various human cancer cell lines.

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Waldenstrom Macroglobulinemia | Lymphocyte Cancer | 0.20 | [4] |

| U937 | Leukemia | 1.12 | [4] |

| BeWo | Choriocarcinoma | 1.19 | [4] |

| HT-29 | Colon Cancer | 1.25 | [4] |

| PC-3 | Prostate Cancer | 2.0 | [4] |

| MCF-7 | Breast Cancer | 2.7 (48h) | [5] |

| MDA-MB-231 | Breast Cancer | 3.2 (48h) | [5] |

| EJ | Bladder Cancer | ~3.0 | [7] |

| 5637 | Bladder Cancer | ~3.0 | [7] |

| NE-115 | Neuroblastoma | ~6.0 | [5] |

| 143B | Osteosarcoma | ~6.0 | [5] |

| A-549 | Lung Cancer | 7.59 (48h) | [8] |

| Du-145 | Prostate Cancer | 4.97 (48h) | [8] |

| CEM/ADR5000 | Leukemia (Multidrug-Resistant) | 0.3 | [6] |

| CCRF-CEM | Leukemia | 17.4 | [6] |

Experimental Protocols

Extraction and Purification of this compound

A rapid and efficient method for the extraction and purification of this compound from neem leaves is Microwave-Assisted Extraction (MAE) followed by Preparative Thin-Layer Chromatography (PTLC).[9][10][11][12]

3.1.1. Microwave-Assisted Extraction (MAE)

-

Plant Material: Dried and powdered leaves of Azadirachta indica.

-

Solvent: Ethanol is reported to be the most efficient solvent for this compound extraction.[9]

-

Optimal MAE Conditions:

-

Procedure:

-

Weigh the powdered neem leaves and place them in the extraction vessel.

-

Add the appropriate volume of ethanol based on the solid/liquid ratio.

-

Subject the mixture to microwave irradiation under the optimized conditions.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

3.1.2. Purification by Preparative Thin-Layer Chromatography (PTLC)

-

Stationary Phase: Silica gel plates.

-

Mobile Phase (Eluent): Ethyl acetate/Hexane (4:6 v/v)[9][11]

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Apply the dissolved extract as a band onto the PTLC plate.

-

Develop the plate in a chromatography chamber saturated with the mobile phase.

-

After development, visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Elute this compound from the silica gel using a suitable solvent (e.g., ethyl acetate).

-

Evaporate the solvent to obtain purified this compound. This method can yield this compound with a purity of over 98%.[9][11]

-

Spectroscopic Characterization

The structure of the purified this compound should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy:

-

Key carbonyl absorptions are observed at approximately 1770 cm⁻¹ (γ-lactone), 1720 cm⁻¹ (CO₂CH₃), and 1665 cm⁻¹ (cyclohexenone).[4]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 467.221 and a sodium adduct [M+Na]⁺ at m/z 489.204.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (400 MHz, CDCl₃, δ, ppm): 7.42 (t, J = 1.7 Hz, 1H), 7.32 (t, J = 1.7 Hz, 1H), 6.32 (dd, J = 1.8, 0.8 Hz, 1H), 5.92 (d, J = 10.1 Hz, 1H), 5.51 (s, 1H), 4.25 (s, 1H), 3.70 (s, 3H), 3.48 (d, J = 5.2 Hz, 1H), 2.89 (dd, J = 16.5, 5.1 Hz, 1H), 2.62 (dd, J = 16.5, 2.7 Hz, 1H), 2.45 (m, 1H), 2.25 (m, 1H), 2.15 (m, 1H), 1.95 (m, 1H), 1.42 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 0.95 (d, J = 6.9 Hz, 3H).[9]

-

¹³C-NMR (100 MHz, CDCl₃, δ, ppm): 200.80, 174.97, 172.96, 149.59, 144.78, 143.13, 138.87, 136.42, 131.01, 126.53, 110.32, 88.43, 82.88, 73.43, 51.76, 50.30, 49.47, 47.73, 45.27, 43.65, 41.22, 41.11, 32.14, 18.54, 17.16, 15.15, 12.89.[9]

-

Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating multiple oncogenic signaling pathways. The following diagrams illustrate its impact on three key pathways: NF-κB, PI3K/Akt, and Wnt/β-catenin.

Conclusion

Since its initial discovery and characterization over half a century ago, this compound has transitioned from a compound of interest for its insecticidal properties to a highly promising lead for anticancer drug development. Its multifaceted mechanism of action, targeting key oncogenic signaling pathways, underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of the historical context, physicochemical properties, and established protocols related to this compound, serving as a valuable resource for researchers dedicated to advancing this potent natural product towards clinical application. Further research, particularly in the areas of pharmacology, toxicology, and clinical trials, is warranted to fully realize the therapeutic potential of this compound in the fight against cancer.

References

- 1. This compound B and Nimbic Acid B, Phytotoxic Substances in Neem Leaves with Allelopathic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of the meliacins (limonoids). The structure of this compound, a new meliacin from Azadirachta indica - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into this compound molecular crosstalk and its anticancer properties | Semantic Scholar [semanticscholar.org]

- 8. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-Assisted Improved Extraction and Purification of Anticancer this compound from Azadirachta indica (Neem) Leaves [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

Nimbolide's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a potent triterpenoid limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in oncological research for its multifaceted anti-cancer properties.[1][2] Extensive preclinical studies, encompassing both in vitro and in vivo models, have demonstrated its efficacy in inhibiting tumor growth, progression, and metastasis across a wide spectrum of cancers.[3][4] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells, with a focus on its molecular targets and modulation of key signaling pathways. The information is presented to aid researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this promising natural compound.

Core Mechanisms of Action

This compound's anti-cancer activity is not attributed to a single mode of action but rather to its ability to concurrently influence multiple cellular processes critical for cancer cell survival and proliferation. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis, all of which are orchestrated through the modulation of a complex network of signaling pathways.[3][4][5] A pivotal initiating event in this compound's mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies, providing a comparative overview of this compound's efficacy across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Prostate Cancer | DU-145 | 6.86 ± 0.53 | 24 | [6] |

| 4.97 ± 0.72 | 48 | [6] | ||

| PC-3 | 8.01 ± 0.44 | 24 | [6] | |

| 5.83 ± 0.33 | 48 | [6] | ||

| Lung Cancer | A-549 | 11.16 ± 0.84 | 24 | [6] |

| 7.59 ± 0.34 | 48 | [6] | ||

| Leukemia | CEM/ADR5000 | 0.3 ± <0.01 | Not Specified | [8] |

| CCRF-CEM | 17.4 ± 0.6 | Not Specified | [8] | |

| Breast Cancer | MDA-MB-231 | 4.7 ± 0.05 | Not Specified | [8] |

| Glioblastoma | U87.MG | 1.12 ± <0.01 | Not Specified | [8] |

| Colon Cancer | HCT116 p53+/+ | 0.9 ± 0.05 | Not Specified | [8] |

| HCT116 p53-/- | 1.8 ± 0.1 | Not Specified | [8] | |

| Choriocarcinoma | BeWo | 2.01 | 7 | [9] |

| 1.19 | 24 | [9] |

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle

| Cancer Cell Line | Treatment | Parameter | Observation | Reference |

| U937 (Leukemia) | 1.2 µM this compound | Apoptosis (Phosphatidylserine expression) | >60% of cells apoptotic | [10] |

| Bladder Cancer Cells | 0.5-3 µM this compound (12h) | Cell Cycle | G2/M phase arrest | [11] |

| Renal Carcinoma (786-O, A-498) | Not Specified | Cell Cycle | G2/M phase arrest | [12] |

| Breast Cancer (MCF-7, MDA-MB-231) | This compound | Apoptosis | Increased Bax, Bad, Fas-L, TRAIL; Decreased Bcl-2, Bcl-xL | [13] |

| Prostate Cancer (PC-3) | 2 µM this compound | Apoptosis | Induction of apoptosis | [1] |

Signaling Pathways Modulated by this compound

This compound's pleiotropic effects are a consequence of its ability to interfere with multiple oncogenic signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[4][14] this compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[14][15] It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation and subsequent transcriptional activity.[2][8] This inhibition leads to the downregulation of NF-κB target genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D1), and metastasis (e.g., MMP-9).[16]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[9] Its aberrant activation is common in many cancers. This compound has been demonstrated to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR.[9][17] This inhibition leads to decreased cell survival and proliferation.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2, JNK, and p38 subfamilies, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2] this compound has been shown to modulate the MAPK pathway, often leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-proliferative ERK1/2 signaling in some cancer types.[2][4]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in the development of several cancers. This compound has been reported to suppress the Wnt/β-catenin signaling pathway, leading to decreased proliferation and induction of apoptosis.[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]

-

Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bad).[13][16] This shift promotes the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[14]

-

Extrinsic Pathway: this compound can also sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas and TRAIL receptors.[13] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[14]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at various phases, including G0/G1 and G2/M, depending on the cancer cell type and the concentration of the compound.[10][11][12] This arrest is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, this compound has been reported to downregulate the expression of Cyclin D1, a critical regulator of the G1/S transition, leading to cell cycle arrest in the G1 phase.[5]

Inhibition of Metastasis and Angiogenesis

Metastasis and angiogenesis are critical processes for tumor growth and dissemination. This compound has demonstrated potent anti-metastatic and anti-angiogenic activities. It inhibits cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes responsible for degrading the extracellular matrix.[3][4] Furthermore, this compound can suppress angiogenesis by inhibiting key signaling pathways involved in new blood vessel formation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells and to determine its IC50 value.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

-

Protocol:

-

Treat cancer cells with this compound for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[14][18]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with a solution containing PI.

-

Analyze the DNA content of the cells by flow cytometry.[10]

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

-

Protocol:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, p-Akt, Cyclin D1).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[17][19][20]

-

Cell Migration and Invasion Assays

These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

-

Wound Healing Assay:

-

Transwell Invasion Assay:

-

Use a Transwell chamber with a Matrigel-coated porous membrane.

-

Seed cancer cells in the upper chamber in serum-free media with this compound.

-

Add media with a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate to allow cells to invade through the Matrigel and the membrane.

-

Stain and count the invaded cells on the lower surface of the membrane.[3]

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular generation of ROS induced by this compound.

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

Conclusion

This compound is a promising natural anti-cancer agent that exerts its therapeutic effects through a complex and interconnected series of mechanisms. Its ability to induce ROS, inhibit key oncogenic signaling pathways like NF-κB and PI3K/Akt, trigger apoptosis, induce cell cycle arrest, and suppress metastasis and angiogenesis highlights its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the clinical translation of this compound for cancer therapy. Future studies should focus on elucidating the precise molecular interactions of this compound, optimizing its delivery, and evaluating its efficacy and safety in clinical settings.

References

- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. This compound inhibits invasion and migration, and down‐regulates uPAR chemokine gene expression, in two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound a limonoid from Azadirachta indica inhibits proliferation and induces apoptosis of human choriocarcinoma (BeWo) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative effect on human cancer cell lines after treatment with this compound extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Induction of apoptosis in human breast cancer cells by this compound through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of cell survival and proliferation by this compound in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. ibidi.com [ibidi.com]

- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 24. doc.abcam.com [doc.abcam.com]

Unraveling the Molecular Intricacies of Nimbolide: A Technical Guide to its Signaling Pathway Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbolide, a potent limonoid derived from the Neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its broad-spectrum therapeutic properties, particularly its anti-cancer and anti-inflammatory effects. Its mechanism of action is multifaceted, involving the modulation of numerous critical signaling pathways that govern cell proliferation, survival, apoptosis, and inflammation. This technical guide provides an in-depth exploration of the molecular targets of this compound within these key signaling cascades, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data on this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric of its potency. The data presented below is a summary from multiple studies and illustrates the variability in sensitivity to this compound across different cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Bladder Cancer | EJ | 3 | [1] |

| Bladder Cancer | 5637 | 3 | [1] |

| Breast Cancer | MCF-7 | ~2-4 (concentration dependent) | [2] |

| Breast Cancer | MDA-MB-231 | ~4-6 (concentration dependent) | [2] |

| Leukemia | CCRF-CEM | 17.4 (± 0.6) | [3] |

| Leukemia (multidrug-resistant) | CEM/ADR5000 | 0.3 (± <0.01) | [3] |

| Glioblastoma | U87.MG | 1.12 (± <0.01) | [3] |

| Colon Cancer | HCT116 p53+/+ | 0.9 (± 0.05) | [3] |

| Colon Cancer | HCT116 p53-/- | 1.8 (± 0.1) | [3] |

| Prostate Cancer | PC-3 | 2 | [4] |

| Waldenström's Macroglobulinemia | BCWM.1 | 0.2 | [5] |

| Lung Cancer | A549 | 1.48 | [5] |

| Prostate Cancer | Du-145 | 6.86 ±0.53 (24hr), 4.97±0.72 (48hr) | [6] |

| Prostate Cancer | PC-3 | 8.01±0.44 (24hr) | [6] |

| Lung Cancer | A-549 | 11.16±0.84 (24hr) | [6] |

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several interconnected signaling pathways crucial for cancer cell survival and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to be a potent inhibitor of the NF-κB pathway.[2][7]

Mechanism of Action: this compound inhibits the NF-κB signaling cascade by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] It achieves this by directly targeting and inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[8] By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that NF-κB (specifically the p65 subunit) remains in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its pro-survival target genes.[9]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. This compound effectively suppresses this pro-survival pathway.[2][9][10]

Mechanism of Action: this compound has been observed to inhibit the phosphorylation and activation of Akt, a key serine/threonine kinase in this pathway.[10] This inhibition of Akt activation subsequently prevents the phosphorylation and activation of downstream targets like mTOR, which ultimately leads to a decrease in protein synthesis and cell proliferation.[2] The suppression of the PI3K/Akt pathway by this compound contributes significantly to its apoptotic and anti-proliferative effects.[10][11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway that transduces extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key MAPK members like ERK, JNK, and p38.[1][9][8]

Mechanism of Action: The effect of this compound on the MAPK pathway can be context-dependent. In some cancer cells, this compound has been shown to inhibit the phosphorylation of ERK1/2, a key driver of proliferation.[2] In other contexts, it can induce the phosphorylation and activation of JNK and p38, which are often associated with the induction of apoptosis.[1] For instance, in bladder cancer cells, this compound was found to induce JNK phosphorylation while inhibiting p38 and Akt phosphorylation.[1]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is strongly implicated in the development of several cancers. This compound has been demonstrated to attenuate this oncogenic pathway.[2][7]

Mechanism of Action: this compound's inhibition of the Wnt/β-catenin pathway is linked to its effects on NF-κB.[2] By inhibiting NF-κB, this compound reduces the dissociation of GSK-3β from β-catenin. This allows GSK-3β to phosphorylate β-catenin, marking it for proteasomal degradation. Consequently, β-catenin is unable to accumulate in the cytoplasm and translocate to the nucleus, thereby preventing the transcription of Wnt target genes that promote cell proliferation.[2]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. While activation of Nrf2 is generally considered protective against oxidative stress, its constitutive activation in cancer cells can promote cell survival and drug resistance. This compound has been shown to modulate Nrf2 activity.

Mechanism of Action: Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1, which targets it for proteasomal degradation. This compound can disrupt the Nrf2-Keap1 complex, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and detoxification enzymes.[9] This dual role of Nrf2 modulation suggests that this compound's effect may be cell-type and context-dependent.

Detailed Methodologies for Key Experiments

The following are representative protocols for key experiments used to elucidate the molecular targets of this compound. These are synthesized from general best practices and specific details mentioned in the cited literature.

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation status of key signaling proteins.

a. Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, PC-3, HCT-116) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

b. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, β-catenin, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's recommendations (typically 1:1000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

f. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. This compound Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 10. A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of this compound in Mouse Serum: Application to a Preclinical Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Nimbolide Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a tetranortriterpenoid extracted from the leaves and flowers of the neem tree (Azadirachta indica), has garnered significant attention in the scientific community for its potent and diverse pharmacological activities.[1][2][3][4] Of particular interest are its anticancer, anti-inflammatory, and antimalarial properties. These biological effects are intrinsically linked to its unique chemical structure, characterized by a complex limonoid skeleton featuring an α,β-unsaturated ketone and a δ-lactone ring, which are considered key pharmacophores.[2][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of this compound, focusing on the modifications of its core structure and their impact on its biological efficacy. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways modulated by this promising natural product.

Introduction

This compound's multifaceted mechanism of action involves the modulation of numerous cell signaling pathways critical to the pathogenesis of various diseases.[2][3][7][8] In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and prevent metastasis by targeting key signaling cascades such as NF-κB, PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[1][7][9] The α,β-unsaturated ketone moiety in this compound is believed to be crucial for its cytotoxic activity, likely through Michael addition reactions with nucleophilic residues in target proteins.[5] This understanding has spurred efforts to synthesize a wide array of this compound derivatives to enhance its potency, selectivity, and pharmacokinetic profile. This guide will delve into the key structural modifications and their effects on this compound's biological activity, providing a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Structure-Activity Relationship

The anticancer properties of this compound have been extensively studied, with a focus on identifying the structural features essential for its cytotoxicity against various cancer cell lines.

Modifications of the A-Ring

The A-ring of this compound, with its α,β-unsaturated ketone system, is a primary site for structural modification. Studies have shown that reduction of the C2-C3 double bond in the A-ring leads to a significant decrease in cytotoxic activity, highlighting the importance of this Michael acceptor for covalent interaction with target proteins.

Modifications of the D-Ring Lactone

The δ-lactone in the D-ring is another key feature of the this compound scaffold. Opening of the lactone ring to form the corresponding hydroxy acid derivative has been shown to diminish anticancer activity, suggesting that the closed-ring conformation is important for maintaining the overall three-dimensional structure required for target binding.

Amide Derivatives at the C-17 Position

A series of amide derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines.[10][11] These modifications have yielded compounds with potent activity, in some cases exceeding that of the parent this compound.

PARP1 Trapping Activity of this compound Analogs

Recent research has identified this compound as an inhibitor of the E3 ubiquitin ligase RNF114, leading to the "supertrapping" of PARP1, a critical enzyme in DNA repair.[12][13][14][15] This discovery has opened new avenues for the development of this compound analogs as potent anticancer agents, particularly for BRCA-deficient cancers.[14] Structure-activity relationship studies in this area have focused on modifications to the C- and E-rings to enhance PARP1 trapping efficiency.[16]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and its derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM/ADR5000 | Leukemia | 0.3 | [17] |

| CCRF-CEM | Leukemia | 17.4 | [17] |

| MDA-MB-231 | Breast Cancer | 4.7 | [17] |

| U87.MG | Glioblastoma | 1.12 | [17] |

| HCT116 p53+/+ | Colon Cancer | 0.9 | [17] |

| HCT116 p53-/- | Colon Cancer | 1.8 | [17] |

| EJ | Bladder Cancer | ~3 | [18] |

| 5637 | Bladder Cancer | ~3 | [18] |

| Du-145 | Prostate Cancer | - | [19] |

| PC-3 | Prostate Cancer | - | [19] |

| A-549 | Lung Cancer | - | [19] |

| HT-29 | Colon Cancer | - | [1] |

| SW-620 | Colon Cancer | - | [1] |

| HOP-62 | Lung Cancer | - | [1] |

| OVCAR-5 | Ovarian Cancer | - | [1] |

Table 2: Cytotoxic Activity of this compound Amide Derivatives

| Compound | R Group | HT-29 (IC50 µM) | SW-620 (IC50 µM) | HOP-62 (IC50 µM) | A-549 (IC50 µM) | PC-3 (IC50 µM) | OVCAR-5 (IC50 µM) | Reference |

| This compound | - | >10 | >10 | >10 | >10 | >10 | >10 | [10] |

| 2g | 4-Fluorophenyl | 1.2 | 2.5 | 3.1 | 4.5 | 2.8 | 3.7 | [10] |

| 2h | 4-Chlorophenyl | 1.5 | 2.8 | 3.5 | 4.8 | 3.1 | 4.1 | [10] |

| 2i | 4-Bromophenyl | 1.1 | 2.3 | 2.9 | 4.2 | 2.6 | 3.5 | [10] |

Note: The specific structures of the amide derivatives (2g, 2h, 2i) are detailed in the original publication.

Table 3: PARP1 Trapping Activity and Cytotoxicity of this compound Analogs against UWB1 Cells

| Compound | Modification | PARP1 Trapping Activity | IC50 (µM) | Reference |

| This compound (5) | - | +++ | 0.3 | [16] |

| 43 | Lacks enone moiety | Not observed | >10 | [16] |

| 63 | C- and E-ring modified | ++++ | 0.079 | [16] |

| 65 | C- and E-ring modified | ++++ | 0.05 | [16] |

Note: The specific structures of the analogs (43, 63, 65) are detailed in the original publication.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by this compound.

This compound's Inhibition of Pro-inflammatory and Pro-survival Pathways

Caption: this compound's multifaceted inhibition of key oncogenic signaling pathways.

This compound's Induction of Apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis induced by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of this compound Amide Derivatives

The synthesis of amide derivatives of this compound typically involves the modification of the C-17 side chain. A general procedure is as follows:

-

Hydrolysis of the Acetate Group: this compound is first subjected to hydrolysis to remove the acetyl group at the C-7 position, yielding 7-deacetylthis compound. This is often achieved using a mild base such as potassium carbonate in methanol.

-

Oxidation of the C-17 Hydroxyl Group: The primary hydroxyl group at C-17 is then oxidized to a carboxylic acid. This can be accomplished using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone).

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM).

-

Purification: The final amide derivative is purified using column chromatography on silica gel.

Note: For detailed, step-by-step protocols, including reaction times, temperatures, and specific quantities of reagents, it is essential to consult the primary literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[20][21][22]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specific duration (e.g., 12, 24, or 48 hours).[18] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well (e.g., 10 µL of 5 mg/mL solution) and incubate for a further 1-4 hours at 37°C.[18][21]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound have provided invaluable insights into the chemical features responsible for its potent biological activities. The α,β-unsaturated ketone in the A-ring and the δ-lactone in the D-ring have been identified as key pharmacophores for its anticancer effects.[5][6] The synthesis of various derivatives has led to the discovery of analogs with enhanced potency and novel mechanisms of action, such as the "supertrapping" of PARP1.[12][13][14][15]

Future research should focus on:

-

Expanding the diversity of this compound analogs: Synthesizing novel derivatives with modifications at various positions of the this compound scaffold to further probe the SAR and improve drug-like properties.

-

In-depth mechanistic studies: Elucidating the precise molecular targets of the most potent analogs and understanding their downstream effects on cellular signaling.

-

In vivo evaluation: Assessing the efficacy and safety of promising this compound derivatives in preclinical animal models of various diseases.

-

Pharmacokinetic and toxicological studies: A significant hurdle in the clinical development of this compound is the lack of comprehensive pharmacokinetic and long-term toxicological data.[1][2][3][8] Systematic studies are crucial to determine its absorption, distribution, metabolism, excretion, and potential toxicity, which will be essential for establishing safe dosage ranges for human clinical trials.[2][3]

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective treatments for cancer and other debilitating diseases.

References

- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights into this compound molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: promising agent for prevention and treatment of chronic diseases (recent update) [foodandnutritionresearch.net]

- 5. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. View of this compound: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]

- 8. Insights into this compound molecular crosstalk and its anticancer properties | springermedicine.com [springermedicine.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of amide derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of amide derivatives of this compound - Publications of the IAS Fellows [repository.ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of this compound and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity of this compound towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Represses the Proliferation, Migration, and Invasion of Bladder Carcinoma Cells via Chk2-Mediated G2/M Phase Cell Cycle Arrest, Altered Signaling Pathways, and Reduced Transcription Factors-Associated MMP-9 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro comparative cytotoxic effect of this compound: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

The Bioavailability and Pharmacokinetics of Nimbolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbolide, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its broad-spectrum anticancer activities.[1][2][3] However, a critical impediment to its clinical translation is its poor oral bioavailability and a lack of comprehensive pharmacokinetic data.[4][5] This technical guide provides an in-depth overview of the current understanding of this compound's bioavailability and pharmacokinetics, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways to support ongoing research and drug development efforts.

Introduction

This compound exerts its anticancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3] Despite promising preclinical pharmacodynamic studies, the progression of this compound into clinical trials has been slow, primarily due to insufficient data on its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Understanding the pharmacokinetic profile of this compound is paramount for designing effective dosing strategies, identifying potential drug-drug interactions, and developing novel formulations to enhance its therapeutic efficacy. This whitepaper aims to consolidate the existing pharmacokinetic data and methodologies to serve as a comprehensive resource for researchers in the field.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound has been demonstrated to be low in preclinical models. The most comprehensive publicly available dataset comes from a study in Sprague-Dawley rats, which highlights the poor oral absorption of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Oral (30 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | 1013.2 ± 154.7 | 15.3 ± 1.9 | 21.6 ± 6.8 | 38.9 ± 11.2 |

| Tmax (h) | 0.08 | 5.3 | 4.7 | 6.0 |

| AUC0-t (ng·h/mL) | 830.1 ± 131.2 | 22.6 ± 4.2 | 34.2 ± 10.9 | 93.4 ± 21.5 |

| AUC0-inf (ng·h/mL) | 849.2 ± 135.1 | 23.1 ± 4.5 | 35.8 ± 11.8 | 97.8 ± 23.1 |

| t1/2 (h) | 3.9 ± 0.6 | 4.8 ± 1.1 | 5.1 ± 0.9 | 5.9 ± 1.3 |

| Absolute Bioavailability (%) | - | 2.72 | 1.76 | 3.06 |

Data sourced from Baira et al., 2018.

In another study involving colorectal cancer xenografted mice, intraperitoneal (i.p.) administration of this compound at 5 and 20 mg/kg resulted in plasma concentrations of 222 and 409 ng/mL, respectively, two hours post-administration.[1][6] In the same study, tumor tissue concentrations were found to be 345 and 868 ng/g, respectively.[1][6]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.

Animal Studies

-

Species: Male Sprague-Dawley rats and mice have been utilized in pharmacokinetic evaluations.[1][4]

-

Housing: While specific housing conditions are not always detailed, standard laboratory practices for rodent care are assumed.

-

Fasting: For oral administration studies, rats are typically fasted overnight with free access to water to ensure gastric emptying and minimize variability in absorption.[7]

-

Administration:

-

Oral (p.o.): this compound is administered via oral gavage.[5] The vehicle used for suspension has not been consistently reported but is a critical factor in absorption.

-

Intravenous (i.v.): The intravenous dose is typically administered as a bolus injection into a tail vein.[5]

-

Intraperitoneal (i.p.): For some efficacy studies with pharmacokinetic endpoints, intraperitoneal injection has been used.[1][6]

-

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. A typical, though not explicitly stated for this compound studies, schedule for a full pharmacokinetic profile would involve collections at 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Plasma/Serum Preparation: Whole blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation for Analysis: A simple and rapid protein precipitation method is commonly employed.[4][5]

-

To a small volume of plasma (e.g., 50 µL), an internal standard is added.

-

Acetonitrile is added to precipitate plasma proteins.

-

The mixture is vortexed and then centrifuged at high speed.

-

The supernatant is collected for analysis.

-

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.[5]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard (e.g., regorafenib).[5] For this compound, a common transition is m/z 467.2074 → [product ion].[5]

-

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a compound like this compound.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Key Signaling Pathways Modulated by this compound

This compound's anticancer activity is attributed to its ability to interfere with several critical signaling cascades within cancer cells. The diagrams below illustrate its inhibitory effects on the NF-κB, PI3K/Akt, and MAPK pathways.

Caption: this compound inhibits NF-κB signaling.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Discussion and Future Directions

The available data unequivocally indicate that this compound suffers from poor oral bioavailability, which presents a significant challenge for its development as a systemic anticancer agent.[4][5] The low plasma concentrations achieved after oral administration are likely insufficient to exert the therapeutic effects observed in in vitro and some in vivo models where higher concentrations are achieved through direct administration (e.g., intraperitoneal).

The lipophilic nature of this compound may contribute to its poor aqueous solubility and subsequent low absorption.[4] Furthermore, the potential for significant first-pass metabolism in the gut wall and liver could also be a contributing factor, although detailed metabolism studies are still lacking.

To overcome these pharmacokinetic hurdles, future research should focus on:

-

Formulation Development: The development of novel drug delivery systems, such as nanoparticles, liposomes, or solid dispersions, is crucial to enhance the solubility and absorption of this compound.

-

Metabolism and Excretion Studies: Comprehensive studies are needed to identify the major metabolites of this compound and its primary routes of elimination. This will help in understanding its drug-drug interaction potential and safety profile.

-

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with pharmacodynamic endpoints will enable a better understanding of the concentration-effect relationship and help in optimizing dosing regimens for future clinical trials.

-

Studies in Non-Rodent Species: Pharmacokinetic studies in larger animal models are necessary to assess the interspecies scalability of this compound's ADME properties before advancing to human trials.

Conclusion

This compound remains a promising natural product with significant potential as an anticancer therapeutic. However, its poor pharmacokinetic profile, particularly its low oral bioavailability, is a major obstacle. This technical guide summarizes the current state of knowledge, providing a foundation for future research aimed at overcoming these limitations. By focusing on advanced formulation strategies and conducting more comprehensive ADME and PK/PD studies, the full therapeutic potential of this compound may yet be realized.

References

- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. First report on the pharmacokinetic profile of this compound, a novel anticancer agent in oral and intravenous administrated rats by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. norecopa.no [norecopa.no]

Nimbolide's Role in Inducing Apoptosis: A Technical Guide for Researchers

Abstract

Nimbolide, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has emerged as a significant agent in cancer research due to its demonstrated ability to induce apoptosis across a wide range of cancer cell lines.[1][2][3] Its multifaceted mechanism of action involves the modulation of critical signaling pathways that govern cell survival, proliferation, and programmed cell death. This document provides a comprehensive overview of the molecular mechanisms by which this compound triggers apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved. The primary modes of action include the activation of both intrinsic and extrinsic apoptotic pathways, suppression of anti-apoptotic proteins, and the abrogation of pro-survival signaling cascades such as PI3K/Akt/mTOR, NF-κB, and MAPK.[1][3][4]

Core Mechanisms of this compound-Induced Apoptosis

This compound executes its pro-apoptotic effects through a coordinated engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately converging on the activation of the caspase cascade.[1][5]

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a primary target of this compound.[1][6] The process is initiated by the disruption of the mitochondrial outer membrane potential (MOMP), a critical event regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][6]

-

Modulation of Bcl-2 Family Proteins : this compound alters the delicate balance between pro-apoptotic and anti-apoptotic Bcl-2 family members. It upregulates the expression of pro-apoptotic proteins like Bax and Bad while simultaneously downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5][7] This shift in the Bax/Bcl-2 ratio is a hallmark of this compound's action, leading to mitochondrial permeabilization.[8][9]

-

Cytochrome c Release and Apoptosome Formation : The permeabilized mitochondrial membrane releases cytochrome c into the cytosol.[1][10] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome, which in turn activates the initiator caspase-9.[1][8]

-

Caspase Cascade Activation : Activated caspase-9 proceeds to cleave and activate effector caspases, most notably caspase-3, which is responsible for the execution phase of apoptosis.[10][11]

References

- 1. Anticancer properties of this compound and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro Morphological Assessment of Apoptosis Induced by this compound; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in human breast cancer cells by this compound through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adtu.in [adtu.in]

- 7. This compound inhibits invasion of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on Molecular and Chemopreventive Potential of this compound in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a neem limonoid abrogates canonical NF-κB and Wnt signaling to induce caspase-dependent apoptosis in human hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]